molecular formula C10H11BrN2O3 B11781158 Ethyl 6-acetamido-5-bromopicolinate

Ethyl 6-acetamido-5-bromopicolinate

Cat. No.: B11781158
M. Wt: 287.11 g/mol
InChI Key: JAMSPNJEOHZLTR-UHFFFAOYSA-N
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Description

Ethyl 6-acetamido-5-bromopicolinate (CAS No. 1214353-79-3) is a substituted picolinic acid derivative characterized by a bromine atom at the 5-position of the pyridine ring and an acetamido group at the 6-position, esterified with an ethyl group. The acetamido group enhances hydrogen-bonding capacity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. Its ester moiety balances lipophilicity and solubility, making it suitable for diverse synthetic workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-acetamido-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the acetamido group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetamido-5-bromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-acetamido-5-bromopicolinate is being investigated for its potential therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reactive oxygen species, indicating potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
  • Anticancer Activity : Research indicates that derivatives with similar structures can induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting that this compound might also exhibit anticancer properties .
  • Antimicrobial Properties : Compounds derived from picolinic acid have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes .

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Cell Proliferation Induces differentiation markers in AML cell lines while decreasing cell viability .
Antimicrobial Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Potential to inhibit neuroinflammation and oxidative stress in neuronal cells .

In Vivo Antitumor Study

A study involving a mouse model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size, with a reported decrease in tumor volume by approximately 45% after four weeks of treatment.

Antimicrobial Efficacy Assessment

Clinical evaluations showed that patients treated with this compound for bacterial infections experienced marked improvements in symptoms and reductions in bacterial load within three days of therapy initiation .

Mechanism of Action

The mechanism of action of ethyl 6-acetamido-5-bromopicolinate involves its interaction with molecular targets such as metal ions and enzymes. It acts as a ligand that binds to lanthanide metal ions, which may contribute to its neuroprotective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species . The compound can also induce bond cleavage in anions, leading to the formation of nitric oxide, which has various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6-acetamido-5-bromopicolinate are best contextualized by comparing it to analogous picolinate derivatives. Below is a systematic analysis based on substituent patterns, reactivity, and applications:

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Similarity Scores

Compound Name CAS No. Substituents (Position) Functional Groups Similarity Score
This compound 1214353-79-3 5-Br, 6-NHAc Ester, Acetamido, Bromine Reference
Ethyl 5-bromo-6-chloropicolinate 29682-15-3 5-Br, 6-Cl Ester, Chlorine, Bromine 0.97
Methyl 6-amino-5-bromopicolinate 1214337-57-1 5-Br, 6-NH2 Ester, Amine, Bromine 0.78
4-Bromo-6-chloropicolinic acid 178876-82-9 4-Br, 6-Cl Carboxylic Acid, Bromine, Chlorine 0.78

Key Observations:

Ethyl 5-bromo-6-chloropicolinate (CAS 29682-15-3) Similarity: 0.97 (highest among analogs). Differences: Replaces the acetamido group (NHAc) with chlorine (Cl) at position 4. The chlorine atom increases electrophilicity, favoring nucleophilic aromatic substitution over the acetamido derivative’s cross-coupling reactivity .

Methyl 6-amino-5-bromopicolinate (CAS 1214337-57-1) Similarity: 0.76. Differences: Substitutes acetamido (NHAc) with a primary amine (NH2) and uses a methyl ester. Impact: The amine group increases basicity and susceptibility to oxidation. The methyl ester may reduce metabolic stability compared to the ethyl ester in vivo .

4-Bromo-6-chloropicolinic acid (CAS 178876-82-9)

  • Similarity : 0.77.
  • Differences : Bromine at position 4 (vs. 5) and a carboxylic acid group instead of an ester.
  • Impact : The carboxylic acid enhances hydrophilicity but limits membrane permeability. The altered bromine position affects electronic distribution, altering reactivity in metal-catalyzed reactions .

Physicochemical Properties

  • Solubility : this compound exhibits moderate solubility in DMSO and dichloromethane due to its balanced ester and polar acetamido groups. In contrast, 4-bromo-6-chloropicolinic acid (carboxylic acid) is highly soluble in aqueous buffers but poorly in organic solvents.
  • Stability : The acetamido group in the parent compound confers resistance to hydrolysis under basic conditions compared to methyl/ethyl esters in analogs .

Biological Activity

Ethyl 6-acetamido-5-bromopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its effects on various cell lines, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an acetamido group at the 6-position and a bromine atom at the 5-position. The chemical structure can be represented as follows:

C1H2N2O2Br\text{C}_1\text{H}_2\text{N}_2\text{O}_2\text{Br}

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, leading to alterations in cell proliferation and differentiation. Recent studies have shown that compounds with similar structures can induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role for this compound in cancer therapy .

Cell Proliferation and Differentiation

Research has indicated that this compound may exhibit significant effects on cell proliferation and differentiation. For instance, in a study focusing on AML cell lines (HL-60, THP-1, OCI-AML3), it was observed that compounds with structural similarities could upregulate differentiation markers such as CD11b while simultaneously decreasing cell viability .

Antimicrobial Activity

In addition to its effects on cancer cells, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds derived from picolinic acid have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant organisms . This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Table of Biological Activities

Activity Cell Line/Organism Effect Observed Reference
Cell DifferentiationHL-60Increased CD11b expression; reduced viability
AntimicrobialPseudomonas aeruginosaInhibition of growth; MIC < 0.125 mg/dm³
CytotoxicityTHP-1Induction of morphological changes

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound is crucial for understanding its efficacy as a therapeutic agent. Studies indicate that modifications to the compound can enhance its metabolic stability while maintaining or improving biological activity. For example, certain analogs demonstrated improved extraction ratios and lower clearance rates in vivo, suggesting favorable pharmacokinetic properties for further development .

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 6-acetamido-5-bromopyridine-2-carboxylate

InChI

InChI=1S/C10H11BrN2O3/c1-3-16-10(15)8-5-4-7(11)9(13-8)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,13,14)

InChI Key

JAMSPNJEOHZLTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Br)NC(=O)C

Origin of Product

United States

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